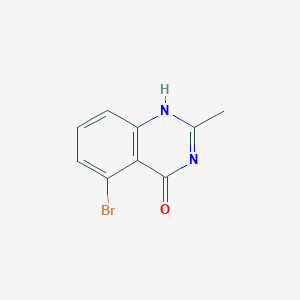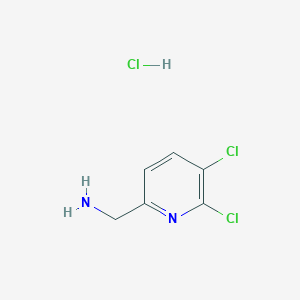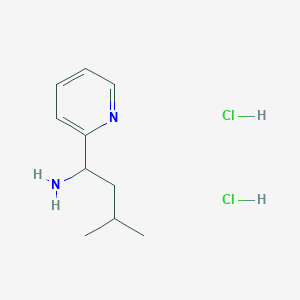
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H16N2·2HCl It is a derivative of butanamine, featuring a pyridine ring substituted at the second position and a methyl group at the third position of the butyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbutan-1-amine and 2-bromopyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Formation of Intermediate: The nucleophilic substitution reaction between 3-methylbutan-1-amine and 2-bromopyridine forms the intermediate 3-Methyl-1-(pyridin-2-yl)butan-1-amine.
Conversion to Dihydrochloride Salt: The intermediate is then treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials are handled using automated systems.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.
化学反应分析
Types of Reactions
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted pyridine derivatives.
科学研究应用
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and amine group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Methyl-1-(pyridin-2-yl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Features a ketone group and a different substitution pattern on the pyridine ring.
Uniqueness
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.
属性
IUPAC Name |
3-methyl-1-pyridin-2-ylbutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(2)7-9(11)10-5-3-4-6-12-10;;/h3-6,8-9H,7,11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBXDCVJBUYBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=N1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
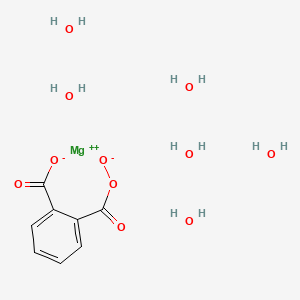
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B7980768.png)
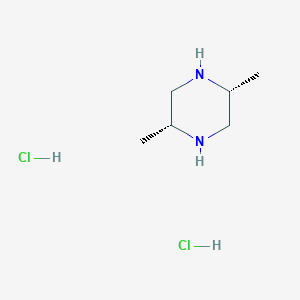
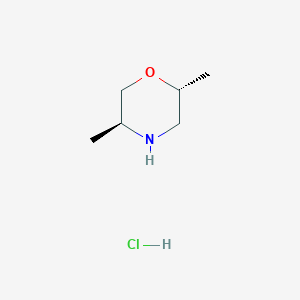

![1-Benzyl 1'-tert-Butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B7980799.png)
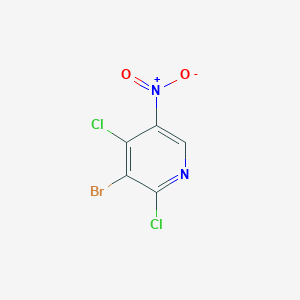
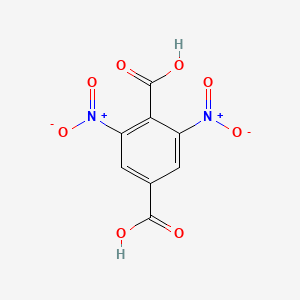
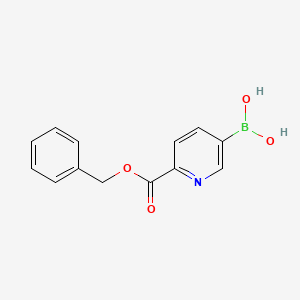
![1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]phosphonoylbenzene](/img/structure/B7980823.png)
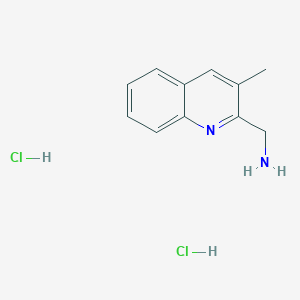
![Methyl 3,4,6-trimethyl-7-oxo-6,7-dihydrothieno[2,3-D]pyridazine-2-carboxylate](/img/structure/B7980833.png)
